2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzodioxole group, an imidazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group is synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Imidazole Ring Formation: The imidazole ring is formed by the cyclization of glyoxal with ammonia and formaldehyde.
Sulfanyl-Acetamide Linkage: The sulfanyl-acetamide linkage is introduced by reacting the imidazole derivative with 2-chlorophenylmethylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzodioxole group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or benzodioxole derivatives.
Scientific Research Applications
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in fungal cell wall synthesis and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in the ergosterol biosynthesis pathway in fungi and disrupts signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with similar structural features.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole group.
Uniqueness
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is unique due to its combined imidazole and benzodioxole structures, which confer specific biological activities not observed in other similar compounds. Its potential as an antifungal and anticancer agent sets it apart from other compounds in its class.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-15(16)10-23-19(25)12-28-20-22-7-8-24(20)11-14-5-6-17-18(9-14)27-13-26-17/h1-9H,10-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDGEGJBYDPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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